molecular formula C9H6BrClN2S B1376682 2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole CAS No. 1344330-79-5

2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole

Cat. No. B1376682
CAS RN: 1344330-79-5
M. Wt: 289.58 g/mol
InChI Key: VCFJIQZDRWJWAX-UHFFFAOYSA-N
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Description

“2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring made up of one sulfur atom, two carbon atoms, and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole” is characterized by the presence of bromine, chlorine, sulfur, and nitrogen atoms . The exact molecular structure would require further analysis using techniques such as X-ray crystallography .

Scientific Research Applications

Antimicrobial Activity

2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole: has been explored for its potential as an antimicrobial agent. The presence of the thiadiazole ring is known to confer antimicrobial properties, and when combined with halogenated phenyl groups, the compound’s efficacy against various bacterial and fungal strains can be significant .

Anticancer Research

This compound may also play a role in anticancer research. Thiadiazoles are being studied for their ability to inhibit cancer cell growth and proliferation. The bromo and chloro substituents on the phenyl ring could potentially enhance these properties, making it a candidate for further study in cancer treatment .

Agricultural Chemistry

In the field of agricultural chemistry, 2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole could be used to develop new pesticides or fungicides. Its structural similarity to other thiadiazole derivatives with known insecticidal action suggests potential applications in pest control .

Material Science

The compound’s unique structure makes it a candidate for use in material science, particularly in the synthesis of organic semiconductors or as a building block for more complex organic compounds that could have electronic applications .

Biochemical Research

Researchers may investigate the biochemical interactions of this compound with various enzymes or receptors. This can lead to a better understanding of its mechanism of action and potential therapeutic uses .

Synthesis of Novel Derivatives

Finally, 2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole serves as a precursor in the synthesis of a wide range of novel derivatives. These derivatives can be screened for a variety of pharmacological activities, including antiviral, anti-inflammatory, and antidiabetic properties .

properties

IUPAC Name

2-bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2S/c10-9-13-12-8(14-9)5-6-1-3-7(11)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFJIQZDRWJWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(S2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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